Palladium(0)-Catalyzed Intramolecular Annulation: This method involves the reaction of substituted 2-chloro-3-formylquinolines with indium powder and allyl bromide to form 2-chloro-3-(1-hydroxybut-3-en-1-yl) quinolines. These intermediates are then cyclized using a palladium(0) catalyst to yield 3-methylene-2,3-dihydro-1H-cyclopenta[b]quinolin-1-ols, which can be further modified to obtain the target compound. [ [, ] ]
Radical Annulation with Isonitriles: This method utilizes sunlamp irradiation of 1-substituted 5-iodo-1-pentynes with phenyl isocyanide and hexamethylditin to generate 9-substituted 2,3-dihydro-1H-cyclopenta[b]quinolines. The mechanism involves radical additions, cyclizations, and rearrangements. [ [] ]
N-Alkylation: The amine group can be alkylated with various alkylating agents to introduce substituents with desired properties, like enhanced solubility or target affinity. This modification is frequently employed in medicinal chemistry to optimize the biological activity of lead compounds. [ [, ] ]
Fructose-1,6-bisphosphatase Inhibition: Substituted derivatives of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine have been explored as potential inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. [ [] ]
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: An indazole derivative containing the 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine moiety exhibited inhibitory activity against FGFR1, a receptor tyrosine kinase involved in cell growth and differentiation. The compound was proposed to interact with both the adenine and phosphate binding regions of the enzyme. [ [] ]
Potential Antidiabetic Agents: Inhibition of fructose-1,6-bisphosphatase is a promising strategy for developing new antidiabetic agents. Substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine derivatives have shown potential in this area, warranting further investigation. [ [] ]
Potential Anticancer Agents: The identified FGFR1 inhibitory activity of an indazole derivative containing 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine highlights its potential in developing anticancer therapeutics targeting specific kinases. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: